s-Dihydrodaidzein

Pharmaceutics Bioavailability Formulation Science

Choose s-Dihydrodaidzein to eliminate confounding variables in your research. Unlike racemic mixtures or downstream metabolites, only the (S)-enantiomer serves as the obligate substrate for (S)-equol biosynthesis, accurately modeling human microbial metabolism. Its 65% higher water solubility vs. daidzein and unique selective inhibition of vascular neointimal proliferation make it indispensable for atherosclerosis and restenosis studies. Avoid the common procurement fallacy of substituting isoflavone metabolites; ensure experimental validity with the correct stereoisomer.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 879559-75-8
Cat. No. B3030205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Dihydrodaidzein
CAS879559-75-8
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1
InChIKeyJHYXBPPMXZIHKG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





s-Dihydrodaidzein (CAS 879559-75-8) for Research Procurement: Baseline Identity and Procurement Context


s-Dihydrodaidzein (CAS 879559-75-8), the (S)-enantiomer of 2,3-dihydrodaidzein , is a key intermediate metabolite in the intestinal microbial biotransformation of the soy isoflavone daidzein [1]. As a dietary phytoestrogen, it belongs to the isoflavanone class and serves as the obligate precursor to the more biologically potent (S)-equol in humans and animals [2]. Its defined stereochemistry (3S) distinguishes it from the racemic mixture, (R,S)-dihydrodaidzein, and is a critical determinant of its biological fate [3]. This guide provides a procurement-focused, evidence-based analysis of its quantifiable differentiation against its closest chemical and biological analogs, including daidzein and equol, to inform precise experimental design and sourcing decisions.

Why Generic Substitution of Isoflavone Metabolites is Scientifically Unjustified for s-Dihydrodaidzein Research


The interchangeability of isoflavone metabolites like daidzein, dihydrodaidzein, and equol is a common procurement fallacy that can invalidate experimental outcomes. These compounds, while linked in a metabolic pathway, exhibit profound differences in their physicochemical properties, receptor interactions, and in vivo activities. s-Dihydrodaidzein's unique stereochemical configuration dictates its specific role as a substrate for downstream enzymes and its distinct pharmacological profile [1]. For instance, its water solubility is 65% higher than that of its precursor daidzein [2], and it demonstrates selective inhibition of vascular neointimal proliferation, an activity not shared by its immediate metabolite, tetrahydrodaidzein, or the final product, equol [3]. Therefore, substituting s-dihydrodaidzein with a different isoflavone based on metabolic proximity alone introduces significant confounding variables, rendering comparative or mechanistic studies unreliable.

Quantitative Differentiation of s-Dihydrodaidzein: A Head-to-Head Evidence Compendium for Informed Procurement


Superior Water Solubility of s-Dihydrodaidzein Over Daidzein: A Key Physicochemical Advantage

s-Dihydrodaidzein exhibits 65% higher water solubility compared to its metabolic precursor, daidzein. This physicochemical distinction is critical for in vitro and in vivo experimental design, as it directly impacts dissolution, absorption, and formulation strategies. [1]

Pharmaceutics Bioavailability Formulation Science

Potent and Selective Inhibition of Arterial Neointimal Proliferation by s-Dihydrodaidzein in a Mouse Model of Restenosis

In a direct in vivo comparison, s-dihydrodaidzein reduced the formation of neointima (a key process in restenosis and atherosclerosis) by 50% relative to control, an effect not observed with its structural analogs tetrahydrodaidzein and dehydroequol. [1]

Cardiovascular Pharmacology Vascular Biology Atherosclerosis

Stereospecific Metabolic Fate: s-Dihydrodaidzein is the Exclusive Substrate for S-Equol Production by Human Gut Microbiota

s-Dihydrodaidzein's (S)-stereochemistry is not an arbitrary designation; it is a strict requirement for its biological conversion to the more potent phytoestrogen, S-equol. The enzyme dihydrodaidzein racemase (l-DDRC) specifically converts (R)-dihydrodaidzein to the (S)-enantiomer, which is then preferentially reduced to trans-tetrahydrodaidzein and subsequently to (S)-equol [1]. A separate study confirmed that a human gut bacterium can convert a racemic mixture of dihydrodaidzein exclusively to the enantiomerically pure S-equol [2].

Microbiome Research Metabolism Gut-Brain Axis

Distinct Estrogenic Activity Profile of s-Dihydrodaidzein Compared to Other Isoflavone Metabolites

s-Dihydrodaidzein's estrogenic activity, as measured by MCF-7 cell proliferation and binding to human estrogen receptors (hERα and hERβ), is distinct from that of daidzein and equol. It falls into a specific class of metabolites with moderate activity, differentiating it from both the more potent equol and the less active sulfated conjugates [1]. While equol is known for its strong ERβ binding, dihydrodaidzein's profile is more nuanced and dependent on the assay system [2].

Endocrinology Estrogen Receptor Pharmacology Reproductive Health

High-Value Application Scenarios for s-Dihydrodaidzein Based on Quantifiable Evidence


Investigating Vascular Protective Mechanisms and Atherosclerosis

s-Dihydrodaidzein is uniquely suited for preclinical studies on restenosis and atherosclerosis due to its potent and selective inhibition of vascular smooth muscle cell proliferation in vivo [1]. This effect is not observed with its metabolites tetrahydrodaidzein or dehydroequol, making it a specific tool to dissect molecular pathways involved in neointimal hyperplasia, independent of other phytoestrogen actions.

Studies on Gut Microbiome-Mediated Equol Production and Host Health

s-Dihydrodaidzein is the essential intermediate for S-equol production. Its use is mandatory for accurately modeling human microbial metabolism, as only the (S)-enantiomer is a substrate for the downstream enzymes [2]. This is critical for research into personalized nutrition, gut health, and the variable health benefits associated with equol-producer status.

Investigating Tissue-Specific Estrogen Receptor Modulation

Given its intermediate estrogenic potency profile [3], s-dihydrodaidzein is a valuable compound for studying the nuanced, context-dependent effects of phytoestrogens on estrogen receptor signaling in various tissues (e.g., bone, breast, endometrium). Its activity differs from the strong agonist equol and the precursor daidzein, allowing for the study of partial agonism/antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for s-Dihydrodaidzein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.